3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one
Description
Properties
CAS No. |
2060000-14-6 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridinone Precursors
The most common method involves brominating 5-methoxy-2-methylpyridin-1-one using liquid bromine in a controlled alkaline medium.
Procedure :
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Bromination :
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A 40% aqueous sodium hydroxide solution is cooled to -10°C to 0°C using an ice-salt bath.
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Liquid bromine (0.1 mol) is added dropwise to the chilled solution.
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5-Methoxy-2-methylpyridin-1-one (0.1 mol) dissolved in 40% NaOH is introduced, maintaining the temperature at 10–15°C.
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The mixture is stirred for 2.5–3 hours at room temperature, followed by pH adjustment to 7 using sulfuric acid.
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The crude product is recrystallized from 75% ethanol, yielding 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one (70–75% yield).
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Critical Parameters :
Alternative Functionalization Strategies
A patent describing 2-bromo-3-methoxypyridine synthesis offers insights into adapting methodologies for analogous compounds:
Methylation Step :
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Sodium methoxide is generated in situ by reacting sodium with methanol under reflux.
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The brominated intermediate (e.g., 2-bromo-3-hydroxypyridine) is treated with methyl iodide in dimethylformamide (DMF), yielding the methoxy derivative after purification.
Adaptation for Target Compound :
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For 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, the methoxy group is likely introduced prior to bromination to avoid dealkylation.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Workup and Purification
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Recrystallization : Ethanol-water mixtures (75% v/v) effectively remove unreacted starting materials and inorganic salts.
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Distillation : For intermediates, vacuum distillation eliminates volatile by-products like methyl iodide.
Comparative Analysis of Methodologies
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The lambda5-oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include azido or amino derivatives.
Oxidation Reactions: Products include various oxidized forms of the compound.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing their activity.
Comparison with Similar Compounds
The following analysis compares 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one with four structurally related brominated pyridine derivatives, focusing on molecular features, physicochemical properties, and safety considerations.
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Stability
- Position of Bromine : Bromine at position 3 (as in the target compound and ) may enhance electrophilic substitution reactivity compared to bromine at position 5 (as in ).
- Methoxy vs. Hydroxy Groups : The methoxy group (target compound, ) is less polar than the hydroxy group (), influencing solubility and hydrogen-bonding interactions.
Physicochemical Properties
Table 2: Predicted Physical Properties
*Estimated based on methoxy group’s electron-donating nature. †Estimated for hydroxy-pyridinone systems.
Biological Activity
3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. The presence of a lambda5-oxo group, along with bromine and methoxy substituents, contributes to its distinctive chemical reactivity and biological profile.
Chemical Structure and Synthesis
The compound can be synthesized through a two-step process involving bromination followed by oxidation. Typically, 5-methoxy-2-methylpyridine is brominated using agents like N-bromosuccinimide (NBS), followed by oxidation with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the lambda5-oxo group.
The biological activity of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is primarily attributed to its ability to interact with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially modulating key biological pathways. This interaction may lead to significant therapeutic effects, including anti-inflammatory and anticancer activities.
Therapeutic Potential
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one exhibits anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in hematological malignancies. Its mechanism involves modulation of the ubiquitin-proteasome pathway, leading to degradation of specific oncogenic proteins .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential utility in managing chronic inflammatory diseases .
- Anticancer Efficacy : In a preclinical model, 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one exhibited potent cytotoxic effects against leukemia cell lines, suggesting its role as a promising anticancer agent .
Comparative Analysis
To understand the uniqueness of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Bromo-5-methoxy-2-methylpyridine | Lacks lambda5-oxo group | Limited biological activity |
| 5-Methoxy-2-methylpyridine | Lacks bromine and lambda5-oxo groups | Minimal therapeutic potential |
| 3-Bromo-2-methylpyridine | Lacks methoxy group | Reduced interaction with targets |
The presence of the lambda5-oxo group in 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one enhances its reactivity and potential biological activity compared to these structurally similar compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-bromo-5-methoxy-2-methyl-1λ⁵-pyridin-1-one, and how can regioselectivity in bromination be controlled?
- Methodological Answer : Bromination of pyridinones often employs electrophilic reagents like N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by electron-donating groups (e.g., methoxy) directing bromine to meta/para positions. For example, in related brominated pyridines, polar solvents (DMF, THF) and catalysts (Lewis acids) enhance selectivity . Challenges include competing side reactions; optimizing temperature (0–25°C) and stoichiometry minimizes byproducts. Pre-functionalization of the pyridine ring with methoxy groups can stabilize intermediates, as seen in analogous syntheses .
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyridinone derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of tautomeric forms and substituent positions. For instance, SCXRD of 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one resolved bond lengths (mean C–C = 0.009 Å) and validated ring conformations . ¹H/¹³C NMR, coupled with 2D techniques (HSQC, HMBC), identifies coupling patterns and substituent effects. Methoxy groups typically deshield adjacent protons (δ ~3.8–4.0 ppm), while bromine induces upfield shifts in neighboring carbons .
Advanced Research Questions
Q. What mechanistic insights explain the bromine atom’s role in cross-coupling reactions for derivatizing this compound?
- Methodological Answer : Bromine serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing methoxy group activates the pyridinone ring, facilitating oxidative addition to Pd(0). For example, 3-bromo-5-(trifluoromethyl)pyridin-2-amine undergoes coupling with arylboronic acids using Pd(dppf)Cl₂ and K₂CO₃ in ethanol/toluene (70–90% yields) . Kinetic studies suggest steric hindrance from the 2-methyl group may slow transmetallation, requiring elevated temperatures (80–100°C) .
Q. How do electronic and steric effects of substituents influence the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : The methoxy group’s electron-donating nature increases electron density on the pyridinone ring, potentially accelerating oxidation. Comparative studies on 5-bromo-2-methoxy-3-methylpyridine show that methyl groups enhance steric protection against nucleophilic attack, while methoxy groups reduce ring strain. Hydrolytic stability in aqueous buffers (pH 4–7) can be assessed via HPLC: half-life (t₁/₂) calculations for analogous compounds range from 24–72 hours .
Q. What computational methods predict the compound’s reactivity in multi-step syntheses of bioactive molecules?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, DFT predicted regioselectivity in Diels-Alder reactions (ΔG‡ ~25 kcal/mol) . Molecular docking studies (AutoDock Vina) further correlate substituent effects with binding affinities to biological targets (e.g., kinases) .
Contradictions and Limitations in Current Data
- Synthesis Yields : reports >70% yields for cross-couplings, while notes challenges in scaling due to side reactions (e.g., dehalogenation). This discrepancy highlights the need for tailored catalytic systems.
- Stability Data : Hydrolytic stability varies widely across analogs ( vs. 15), suggesting solvent and pH dependencies not yet fully characterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
